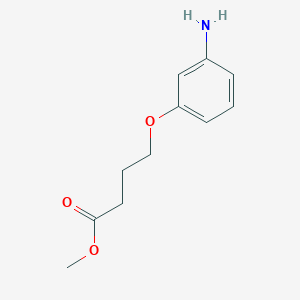

Methyl4-(5-aminophenoxy)butyrate

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 4-(3-aminophenoxy)butanoate |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)6-3-7-15-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3 |

InChI Key |

AWKCUVOUAFPTOI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCOC1=CC=CC(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

- Methyl 4-(5-aminophenoxy)butyrate: Contains a 5-aminophenoxy substituent on the aliphatic chain.

- Methyl 4-(4-substituted phenoxy)butanoates: Derivatives with substituents at the 4-position of the phenyl ring (e.g., formyl, bromomethyl) .

- Ethyl butyrate: A simple ester lacking aromatic or amino groups, with an ethyl ester and straight-chain aliphatic structure .

- Propyl butyrate : Similar to ethyl butyrate but with a propyl ester group .

- Geranyl butyrate: A terpene ester with a branched isoprenoid chain, used in fragrances .

Implications of Substituents:

- Aromatic vs. Aliphatic Substitutions: Amino or halogen groups on the phenyl ring (as in methyl 4-(5-aminophenoxy)butyrate) may enhance polarity and bioavailability compared to aliphatic esters like ethyl butyrate.

- Positional Effects: Substitutions at the 4- or 5-position on the phenyl ring (e.g., 4-formyl vs. 5-amino) can alter electronic properties and steric hindrance, affecting reactivity .

Physical and Chemical Properties

*Inferred from structural analogs; exact values require experimental validation.

Key Findings from Analogs:

- Butyrate Analogues: Substitutions on the aliphatic chain (e.g., 2-, 3-, or 4-position) of butyrate derivatives often abolish biological activity (e.g., histone deacetylase inhibition), whereas aromatic substitutions (e.g., 4-aminophenyl) retain efficacy . Methyl 4-(5-aminophenoxy)butyrate’s amino group on the phenyl ring may preserve bioactivity, unlike aliphatic substitutions.

- Flavor vs.

Comparative Efficacy:

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for Methyl 4-(5-aminophenoxy)butyrate, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. For example, a phenoxy group can be introduced via coupling reactions between 5-aminophenol and a butyrate precursor under controlled pH and temperature. Purification is achieved using column chromatography with gradient elution (e.g., hexane/EtOH mixtures) to isolate the target compound . Purity optimization requires iterative recrystallization and analytical validation via HPLC or NMR, as demonstrated in similar ester syntheses .

Q. Which analytical techniques are recommended for quantifying Methyl 4-(5-aminophenoxy)butyrate in complex fermentation broths?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) is effective, using C18 columns and acetonitrile/water mobile phases. For higher sensitivity, LC-MS with electrospray ionization (ESI) can distinguish the compound from co-eluting metabolites. Sample preparation involves centrifugation (13,000 rpm, 5 min) and filtration (0.22 µm) to remove cellular debris . Calibration curves using synthetic standards ensure accuracy, as applied in butyrate ester quantification .

Advanced Research Questions

Q. How can conflicting metabolic demands in microbial co-cultures be managed to enhance Methyl 4-(5-aminophenoxy)butyrate biosynthesis?

- Methodological Answer : Co-cultures require balancing oxygen requirements and precursor ratios. For instance, E. coli strains engineered to produce butyrate and aminophenol derivatives can be co-inoculated at specific ratios (e.g., 1:4 or 1:8) to optimize precursor availability . A two-stage aeration strategy (e.g., 0.5 vvm initially, then 0.1 vvm) improves growth and reduces oxidative stress, increasing ester yields by 20% . Real-time monitoring of dissolved oxygen (DO) and pH (maintained at 5.8–6.0) is critical to avoid metabolic bottlenecks .

Q. What statistical approaches are effective for optimizing Methyl 4-(5-aminophenoxy)butyrate synthesis conditions?

- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal reaction parameters (e.g., temperature, pH, substrate molar ratios). Artificial Neural Networks (ANN) further refine predictions by modeling non-linear interactions between variables, achieving >90% yield accuracy in esterification reactions . For microbial systems, factorial designs (e.g., varying inoculation ratios and aeration rates) resolve interactions between strain growth and product inhibition .

Q. How do pH and inoculation ratios influence precursor availability for Methyl 4-(5-aminophenoxy)butyrate production in bioreactors?

- Methodological Answer : pH <5.5 inhibits microbial growth, while pH 5.8–6.0 maximizes glucose consumption and precursor synthesis. Inoculation ratios (e.g., 1:4 butyrate-to-aminophenol strain ratio) balance precursor fluxes but may require adjustment to 1:8 if butanol (a common esterification partner) is limiting . Dynamic pH control and fed-batch strategies maintain optimal conditions, as demonstrated in butyrate-ester systems yielding 7.2 g/L .

Data Contradictions and Resolution

Q. Why do studies report conflicting glucose-to-ester conversion efficiencies for similar compounds?

- Methodological Answer : Discrepancies arise from differences in microbial consortia, extraction methods, and analytical calibration. For example, Clostridium co-cultures yield 0.12 g/g glucose due to anaerobic constraints, while E. coli systems achieve 0.4 g/g under optimized aeration . Resolution involves standardizing extraction protocols (e.g., hexane overlays for in situ product removal) and validating yields via multiple analytical methods .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.